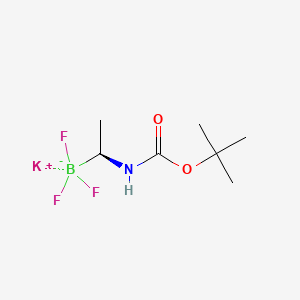
Potassium (S)-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound with the molecular formula C₇H₁₄BF₃NO₂·K and a molecular weight of 251.096 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group, making it valuable in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoroborate derivative. The reaction is carried out under inert atmosphere conditions, often requiring low temperatures (below -20°C) to maintain stability . The process involves the use of potassium as a counterion to stabilize the trifluoroborate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography . The compound is stored under inert atmosphere conditions to prevent degradation .
化学反応の分析
Types of Reactions
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and oxidizing or reducing agents . The reactions are typically carried out under controlled temperatures and inert atmosphere conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various boron-containing organic compounds .
科学的研究の応用
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate has several scientific research applications:
作用機序
The mechanism of action of potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate involves its ability to form stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Potassium 2-(Boc-aminoethyl)trifluoroborate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate: Another closely related compound with similar uses in organic synthesis.
Uniqueness
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate is unique due to its specific combination of the tert-butyl carbamate and trifluoroborate groups, providing distinct reactivity and stability compared to other similar compounds .
特性
分子式 |
C7H14BF3KNO2 |
|---|---|
分子量 |
251.10 g/mol |
IUPAC名 |
potassium;trifluoro-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]boranuide |
InChI |
InChI=1S/C7H14BF3NO2.K/c1-5(8(9,10)11)12-6(13)14-7(2,3)4;/h5H,1-4H3,(H,12,13);/q-1;+1/t5-;/m1./s1 |
InChIキー |
ARNVASZGFPOFMA-NUBCRITNSA-N |
異性体SMILES |
[B-]([C@@H](C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
正規SMILES |
[B-](C(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



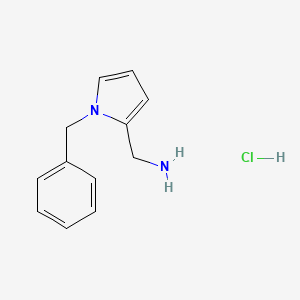
![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
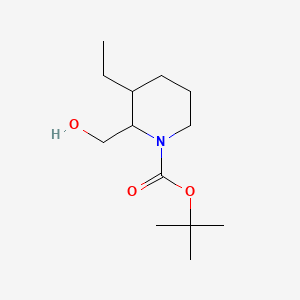
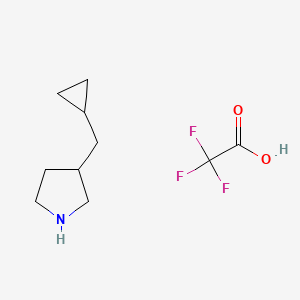
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)
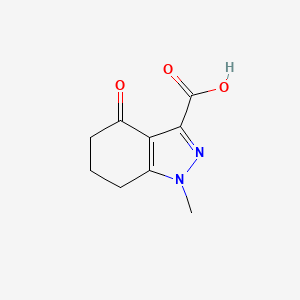

![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
